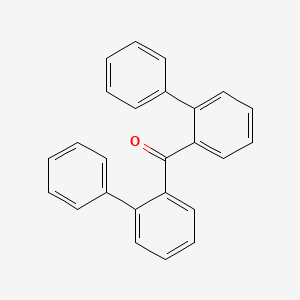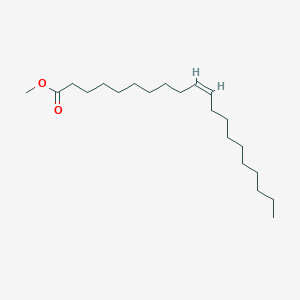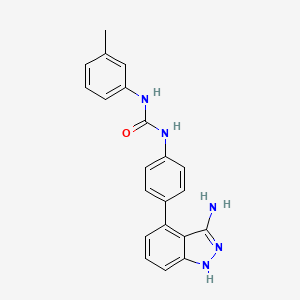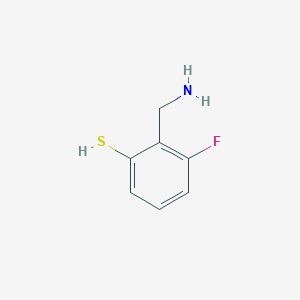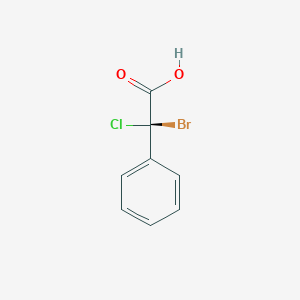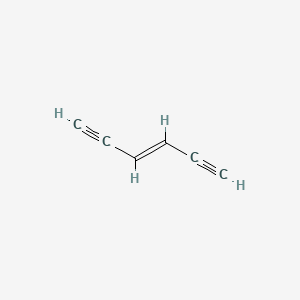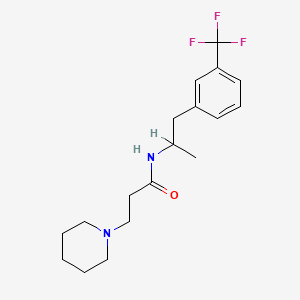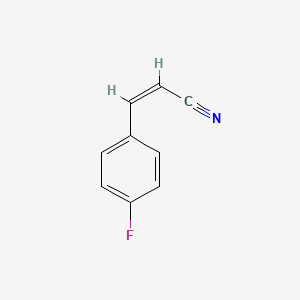![molecular formula C18H13BO3 B13408856 (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)
(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid is an organoboron compound with the molecular formula C18H13BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. The presence of the dibenzofuran moiety and the phenyl group in its structure makes it a unique and valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the acid-catalyzed cyclization of 1,4-diones.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts reaction using phenyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted dibenzofuran derivatives.
Aplicaciones Científicas De Investigación
(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: It can be used as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The primary mechanism of action for (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid is through its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the phenyl group and the dibenzofuran moiety enhances its utility in forming complex molecules through the Suzuki-Miyaura coupling reaction.
Propiedades
Fórmula molecular |
C18H13BO3 |
|---|---|
Peso molecular |
288.1 g/mol |
Nombre IUPAC |
(9-phenyldibenzofuran-4-yl)boronic acid |
InChI |
InChI=1S/C18H13BO3/c20-19(21)15-10-4-9-14-17-13(12-6-2-1-3-7-12)8-5-11-16(17)22-18(14)15/h1-11,20-21H |
Clave InChI |
LDNAFRAWBZWTNC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)C3=C(C=CC=C3O2)C4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


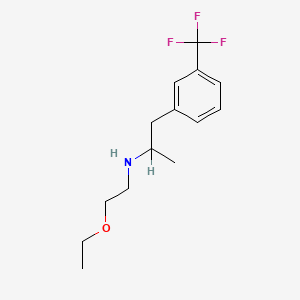
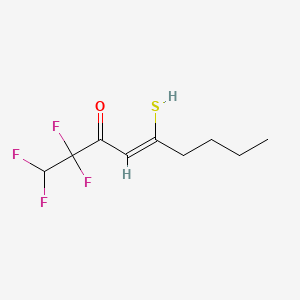
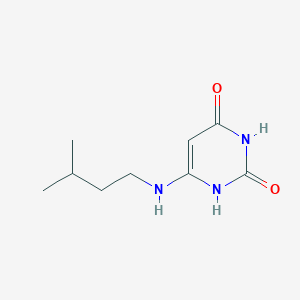
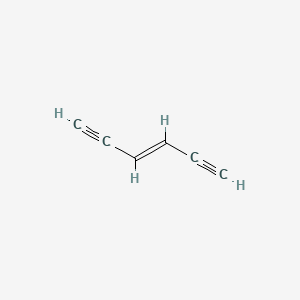
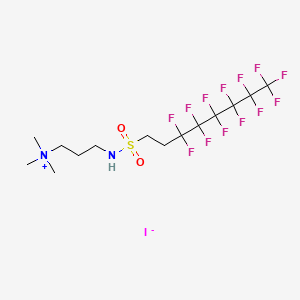
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13408805.png)
